6-Hydroxy-4-iodopyridin-2(1H)-one
Description
Properties
IUPAC Name |
6-hydroxy-4-iodo-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOOZCJMLHILTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494028 | |
| Record name | 6-Hydroxy-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63523-60-4 | |
| Record name | 6-Hydroxy-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characteristics and Tautomeric Considerations of Pyridin 2 1h One Derivatives
The chemical behavior of pyridinones is deeply influenced by their structural arrangement and the dynamic equilibrium between different isomeric forms.
Regioisomeric Forms of Pyridinones and Their Relative Stabilities
Pyridinones exist in two primary regioisomeric forms, distinguished by the position of the carbonyl group relative to the nitrogen atom within the six-membered ring: 2-(1H)-pyridinones and 4-(1H)-pyridinones. frontiersin.orgnih.govresearchgate.net These isomers serve as the fundamental skeletons for a vast number of derivatives. The specific placement of the carbonyl and other substituents around the ring dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, which in turn influences its chemical reactivity and biological function. The synthesis of specific regioisomers is a key challenge and a focus of significant research, with various methods developed to selectively prepare one isomer over another. nih.govacs.org
| Regioisomer | Description | Significance |
| 2-(1H)-Pyridinone | Carbonyl group is adjacent (at position 2) to the ring nitrogen. | A prevalent scaffold in numerous natural products and pharmaceuticals, studied for anticancer and antiviral properties. iipseries.org |
| 4-(1H)-Pyridinone | Carbonyl group is at position 4 relative to the ring nitrogen. | Also a common motif in bioactive molecules, with distinct electronic and binding properties compared to the 2-pyridone isomer. nih.gov |
Tautomeric Equilibria in Hydroxypyridinone Systems
A critical feature of hydroxypyridinones is their existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridinone form. For 2- and 4-hydroxypyridines, this equilibrium strongly favors the pyridinone tautomer in most solvents. chemtube3d.comyoutube.com This preference is largely due to the aromaticity and the presence of a strong carbon-oxygen double bond (C=O) in the pyridinone form. chemtube3d.com
For example, 2-hydroxypyridine (B17775) is in equilibrium with its tautomer, 2-pyridinone. While the hydroxy form has a neutral aromatic ring, the pyridinone form possesses a highly significant resonance contributor that is also aromatic and features a charge separation that places the negative charge on the more electronegative oxygen atom and the positive charge on the nitrogen. youtube.com This charge distribution is energetically favorable and contributes to the greater stability of the pyridinone tautomer. youtube.com Spectroscopic studies, including UV/Vis and NMR, are often used to investigate and quantify the amounts of each tautomer present in different solvents and with various ring substituents. nih.govresearchgate.net The compound 2,6-dihydroxypyridine, a close relative of the title compound, also exists predominantly as the pyridone tautomer, specifically as 6-hydroxy-2(1H)-pyridinone. nih.gov
Strategic Importance of Halogenation and Hydroxylation in Pyridinone Chemistry
Influence of Iodine Substitution on Electronic Properties and Reactivity
The substitution of an iodine atom at the 4-position of the 6-hydroxypyridin-2(1H)-one ring significantly impacts its electronic properties and reactivity. Iodine, being a large and polarizable halogen, can participate in various chemical transformations.
Electronic Effects: The iodine atom exerts a combination of a weak electron-withdrawing inductive effect and a weak electron-donating mesomeric effect. However, its most significant contribution to reactivity is its ability to act as an excellent leaving group in nucleophilic substitution reactions and, more importantly, as a handle for transition metal-catalyzed cross-coupling reactions.
Reactivity and Synthetic Applications: The carbon-iodine bond in this compound is a key site for derivatization. This functionality allows for the introduction of a wide array of substituents onto the pyridinone core through well-established reactions such as:
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Stille Coupling: Reaction with organostannanes.
The presence of the iodine atom makes the compound a versatile precursor for creating libraries of substituted pyridinones, which are of interest in medicinal chemistry and materials science. For instance, similar iodinated pyridinones serve as building blocks for more complex molecules. smolecule.com The hydroboration of olefins followed by iodination is a known method for producing primary iodides, highlighting the utility of iodine in synthetic strategies. wikipedia.org
Role of Hydroxyl Functionality in Molecular Recognition and Derivatization
The hydroxyl group at the 6-position is crucial to the molecule's physical and chemical properties, including its ability to engage in molecular recognition and undergo further chemical modification.
Tautomerism and Hydrogen Bonding: The 6-hydroxy-2-pyridinone core exists in equilibrium between its lactam (pyridinone) and lactim (hydroxypyridine) tautomeric forms. wikipedia.org This equilibrium is influenced by the solvent's polarity. wikipedia.org The hydroxyl group, along with the ring nitrogen and the carbonyl group, can act as both a hydrogen bond donor and acceptor. wikipedia.org This capability is fundamental to its role in supramolecular chemistry and in binding to biological targets, such as the active sites of enzymes, often through chelation of metal ions. rsc.orgnih.gov For example, the related 1-hydroxypyridine-2-thione moiety is known to chelate zinc. nih.gov
Derivatization: The hydroxyl group is a nucleophilic site that can be readily derivatized. Common reactions involving the hydroxyl group include:
O-Alkylation: Reaction with alkyl halides to form ethers.
O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
O-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonate esters, which are good leaving groups.
These derivatizations are used to modify the compound's solubility, lipophilicity, and metabolic stability, which are important considerations in drug design.
Scope and Objectives of Academic Research Pertaining to this compound
Academic research on this compound primarily focuses on its utility as a scaffold in the synthesis of more complex and functionally diverse molecules. The dual functionality of the iodine and hydroxyl groups allows for sequential or orthogonal chemical modifications.
Key Research Objectives:
Synthesis of Novel Heterocyclic Systems: Utilizing the iodine and hydroxyl groups as anchor points for constructing fused ring systems or biaryl compounds with potential applications in materials science or as ligands for catalysis.
Medicinal Chemistry: Developing new therapeutic agents. The pyridinone core is a "privileged scaffold" found in many biologically active compounds. Research aims to synthesize analogs of known drugs or novel compounds for screening against various diseases. For instance, hydroxypyridinone-based chelators are investigated for their potential in treating diseases like Parkinson's. nih.gov The related 2,4-diamino-6-hydroxy-5-formamidopyrimidine is a precursor to guanine (B1146940) and antiviral drugs. google.com
Development of Molecular Probes and Imaging Agents: The ability to introduce radiolabels (e.g., radioisotopes of iodine) makes this compound and its derivatives potential candidates for use as tracers in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). smolecule.com
Illustrative Synthetic Utility in Research: The table below provides a conceptual overview of how this compound can be employed in synthetic research campaigns, based on the reactivity of its functional groups.
| Functional Group | Reaction Type | Reagent Example | Potential Product Class | Research Goal |
| Iodine | Suzuki Coupling | Phenylboronic acid | 4-Phenyl-6-hydroxypyridin-2(1H)-one | Synthesis of biaryl scaffolds |
| Iodine | Sonogashira Coupling | Ethynyltrimethylsilane | 4-Ethynyl-6-hydroxypyridin-2(1H)-one | Building block for extended π-systems |
| Iodine | Buchwald-Hartwig | Aniline | 4-Anilino-6-hydroxypyridin-2(1H)-one | Synthesis of novel amine derivatives |
| Hydroxyl | O-Alkylation | Benzyl bromide | 6-(Benzyloxy)-4-iodopyridin-2(1H)-one | Protection or modification of solubility |
| Hydroxyl | O-Acylation | Acetyl chloride | 4-Iodo-2-oxo-1,2-dihydropyridin-6-yl acetate (B1210297) | Prodrug synthesis or functional group modulation |
This structured synthetic approach allows researchers to systematically explore the chemical space around the pyridinone core, aiming to discover molecules with desired properties for a wide range of scientific and technological applications.
De Novo Synthetic Routes to the 2-Pyridinone Core
The construction of the fundamental 2-pyridinone ring can be achieved through various synthetic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Cyclocondensation and Annulation Reactions in Pyridinone Synthesis
Cyclocondensation and annulation reactions represent classical and widely employed methods for the de novo synthesis of 2-pyridinones. These reactions typically involve the formation of the six-membered ring from acyclic precursors.
One common strategy involves the condensation of β-keto amides, which can undergo self-condensation and cyclization to form polysubstituted 2-pyridones. researchgate.net This method is advantageous due to its use of readily available starting materials and generally mild reaction conditions, often resulting in high yields. researchgate.net Another facile approach is the reaction of enaminones with malononitrile, which proceeds efficiently at room temperature to yield substituted pyridin-2(1H)-ones. researchgate.net
The Guareschi-Thorpe condensation is a classic example of a cyclocondensation reaction leading to 2-pyridone derivatives. acs.org Furthermore, the reaction of acylketenes with imines provides another route to the 2-pyridinone core. chempedia.info Control over the cyclization of nitrile-substituted glutaconic types, initiated by bases like sodium methoxide, can also lead to the formation of 2-pyridones. rsc.org The molarity of the base can influence the product distribution, with lower concentrations favoring pyridone formation. rsc.org
A tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters in water, followed by an acid- or base-promoted intramolecular ring closure and decarboxylation, provides an efficient route to 5,6-fused 2-pyridone ring systems. organic-chemistry.org Additionally, a [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds offers a versatile method for synthesizing structurally diverse 2-pyridones. organic-chemistry.org
Metal-Catalyzed Approaches to Pyridinone Formation
Transition-metal catalysis has emerged as a powerful tool for the synthesis of 2-pyridinones, often enabling transformations that are difficult to achieve through traditional methods. acsgcipr.org These catalytic systems can facilitate cycloaddition reactions that are otherwise thermally disfavored. acsgcipr.org
For instance, cobalt(III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate can produce pyridinones in very good yields. organic-chemistry.org Gold(I)-catalyzed cycloisomerization of N-alkenyl alkynylamides, formed from the N-acylation of imines with alkynoyl chlorides, allows for a convergent and rapid assembly of substituted 2-pyridones. organic-chemistry.org More recently, a one-pot, two-step method involving gold-catalyzed cycloisomerization of 1,3-enynyl esters followed by an oxidative nitrogen insertion has been developed to assemble masked 2-pyridones. acs.org
Iron catalysts have also been utilized in the 1,6-addition of Grignard reagents to 2-pyridones. nih.gov This reaction's success is attributed to the affinity of the in situ generated iron species for the polarized diene subunit of the pyridone substrate. nih.gov Furthermore, copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts at room temperature provides an efficient route to N-aryl-2-pyridones. organic-chemistry.org
Table 1: Overview of Metal-Catalyzed Pyridinone Synthesis
| Catalyst | Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Cobalt(III) | Redox-neutral annulation | Benzamides/acrylamides and vinylene carbonate | Good yields, tolerates diverse functional groups | organic-chemistry.org |
| Gold(I) | Cycloisomerization | N-alkenyl alkynylamides | Rapid and convergent assembly | organic-chemistry.org |
| Gold(I) | Cycloisomerization/Oxidative Nitrogen Insertion | 1,3-Enynyl esters | One-pot, two-step synthesis of masked 2-pyridones | acs.org |
| Iron | 1,6-Addition | 2-Pyridones and Grignard reagents | High affinity of catalyst for substrate | nih.gov |
| Copper(I) | N-arylation | 2-Pyridones and diaryliodonium salts | Mild conditions, room temperature reaction | organic-chemistry.org |
Sustainable and Efficient Synthetic Protocols (e.g., One-Pot, Eco-Friendly Solvents)
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. One-pot reactions and the use of environmentally friendly solvents are key aspects of this "green chemistry" approach.
Multicomponent reactions (MCRs) are particularly noteworthy as they combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time and resources. nih.gov A one-pot, four-component reaction of Meldrum's acid, benzaldehyde (B42025) derivatives, methyl acetoacetate, and ammonium (B1175870) acetate using SiO2-Pr-SO3H as a catalyst under solvent-free conditions has been developed for the synthesis of 3,4-dihydro-2-pyridone derivatives. nih.gov This method offers high yields, short reaction times, and is environmentally benign. nih.gov
Microwave-assisted synthesis has also been employed to develop one-pot condensation reactions for the synthesis of N-substituted 2-pyridones, representing a green technique with high selectivity. mdpi.com Another environmentally friendly procedure involves a one-pot, four-component reaction under microwave irradiation in ethanol (B145695) to produce novel pyridine derivatives in excellent yields. nih.gov The improved Chichibabin pyridine synthesis, using cobalt(II) chloride hexahydrate as a recyclable catalyst in a one-pot, three-component coupling, also exemplifies a more sustainable approach. researchgate.net
Regioselective Introduction and Modification of Functional Groups on Pyridinones
Once the pyridinone core is established, the regioselective introduction of functional groups, such as hydroxyl and iodo groups, is crucial for obtaining the target compound, this compound.
Directed Hydroxylation Strategies
The introduction of a hydroxyl group at a specific position on the pyridinone ring can be challenging due to the electronic nature of the heterocycle. However, several strategies have been developed to achieve regioselective hydroxylation.
One approach involves the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one as an intermediate, which can then be further functionalized. nih.govresearchgate.net The synthesis of this intermediate can be achieved through the hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. nih.gov
For pyridine rings, a formal C3 selective hydroxylation can be achieved via photochemical valence isomerization of pyridine N-oxides. acs.orgnih.gov This metal-free transformation is operationally simple and compatible with a variety of functional groups. acs.orgnih.gov Additionally, enzymatic hydroxylation offers a highly regioselective method. For instance, the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 can regioselectively hydroxylate pyridine carboxylic acids at the C2 position. nih.gov A transition-metal-free hydroxylation and arylation tandem reaction of 2-fluoropyridines has also been reported for the synthesis of pyridyl pyridone derivatives. rsc.org
Selective Iodination of Pyridinone Rings
The introduction of an iodine atom onto the pyridinone ring can be accomplished through various iodination protocols. A radical-based direct C-H iodination has been developed for pyridones, which can undergo iodination at the C3 and C5 positions. nih.govrsc.orgscispace.comresearchgate.net This method is scalable and applicable to both electron-rich and electron-poor heteroaromatic systems. scispace.comresearchgate.net When the C3 position is blocked, iodination occurs smoothly at the C5 position. scispace.comresearchgate.net
For activated aromatic compounds, organocatalytic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with a thiourea (B124793) catalyst provides high yields and regioselectivity. organic-chemistry.org Another method for the iodination of electron-rich arenes involves the use of potassium iodide (KI) and hydrogen peroxide in the presence of a strong acid. organic-chemistry.org N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid is also an effective reagent for the regioselective iodination of various aromatic compounds under mild conditions. organic-chemistry.org
Palladium/norbornene cooperative catalysis enables the dual-functionalization of iodinated 2-pyridones, allowing for further diversification of these scaffolds. nih.gov
Table 2: Reagents for Selective Iodination of Pyridinone and Related Aromatic Rings
| Reagent/System | Substrate | Key Features | Reference |
|---|---|---|---|
| Radical-based direct C-H iodination | Pyridones | C3 and C5 selectivity, scalable | nih.govrsc.orgscispace.comresearchgate.net |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalyst | Activated aromatic compounds | Organocatalytic, high yields, regioselective | organic-chemistry.org |
| Potassium iodide (KI) / Hydrogen peroxide / Strong acid | Electron-rich arenes | Efficient oxidative iodination | organic-chemistry.org |
| N-iodosuccinimide (NIS) / Trifluoroacetic acid (catalytic) | Aromatic compounds | Mild conditions, short reaction times | organic-chemistry.org |
Directed Ortho-Metalation and Halogenation Techniques
Directed ortho-metalation (DoM) is a powerful strategy for the regiospecific functionalization of aromatic and heteroaromatic compounds. uwindsor.caacs.org In the context of pyridin-2(1H)-ones and their derivatives, DoM allows for the introduction of substituents at positions that are often difficult to access through classical electrophilic substitution reactions. uwindsor.caacs.org The directing group, typically containing a heteroatom with lone pairs, coordinates to a strong base, such as an organolithium reagent, facilitating deprotonation at an adjacent ortho position. uwindsor.ca
For pyridine derivatives, the choice of base is crucial to avoid nucleophilic addition to the electron-deficient ring. acs.org Lithium amide bases like lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP) are often employed. uwindsor.caacs.org The resulting ortho-lithiated species can then be trapped with various electrophiles, including halogenating agents, to introduce an iodine atom, for instance. A general method involves a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence to synthesize azabiaryls. nih.gov Pyridine N-oxides also serve as effective substrates for DoM, where treatment with a Grignard reagent like i-PrMgCl can lead to 2-substituted products upon quenching with an electrophile. thieme-connect.com
The synthesis of polysubstituted pyridines can be achieved through the DoM of O-pyridyl carbamates. acs.org This approach offers a regiospecific entry into various substitution patterns on the pyridine ring.
Halogen-Dance and Related Rearrangement Reactions
The halogen-dance reaction (HDR) is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgwhiterose.ac.uk This rearrangement provides a route to isomers that may not be directly accessible through other synthetic methods. wikipedia.org The driving force for this reaction is typically the formation of a more stable carbanionic or metallated intermediate. wikipedia.org
In pyridine systems, the HDR has been observed and can be utilized to synthesize variously substituted pyridines. clockss.orgresearchgate.net The reaction often begins with deprotonation ortho to a directing group, followed by a series of halogen-metal exchange steps that lead to the migration of the halogen. wikipedia.org For instance, a combination of DoM and HDR strategies on iodo pyridine O-carbamates allows for the synthesis of trisubstituted and even highly functionalized tetrasubstituted pyridines. acs.org This combined approach can also lead to an anionic ortho-Fries rearrangement, further increasing the molecular complexity. acs.org The HDR is not limited to 1,2-shifts and can be used to generate a broader array of functionalized heteroaromatic compounds through various migration patterns. wikipedia.orgclockss.org
Factors influencing the halogen dance include the choice of base, temperature, solvent, and the nature of the electrophile used to trap the final intermediate. wikipedia.org The reaction is a powerful tool for achieving functionalization at positions that are otherwise challenging to access. wikipedia.org
Control of N- versus O-Alkylation/Acylation in Pyridin-2(1H)-ones
Pyridin-2(1H)-ones are ambident nucleophiles, capable of reacting with electrophiles at either the nitrogen or the oxygen atom, leading to N-alkylated/acylated or O-alkylated/acylated products, respectively. acs.orgresearchgate.netacs.org The regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the pyridone ring. acs.orgresearchgate.netwiley-vch.descite.ai
Generally, hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer nitrogen atom. wiley-vch.de For instance, alkylation with alkyl halides often yields a mixture of N- and O-alkylated products. scite.ai However, high regioselectivity for N-alkylation can be achieved under specific conditions. A mild and regioselective N-alkylation of 2-pyridones has been developed using a micellar system in water, which demonstrates broad substrate scope and good yields. acs.org
The Mitsunobu reaction provides another avenue for the alkylation of 2-pyridones, and the ratio of N- to O-alkylation products has been shown to depend on the substituents present on the pyridone ring. researchgate.net Furthermore, catalyst- and solvent-controlled regioselective O- and N-alkylation of 2-pyridones has been achieved using Brønsted acid-catalyzed ring-opening of 2H-azirines. acs.org Triflic acid was found to promote O-alkylation, while p-toluenesulfonic acid favored N-alkylation. acs.org
The table below summarizes the regioselectivity of alkylation for various 2-pyridone substrates under specific conditions.
| 2-Pyridone Substrate | Alkylating Agent | Conditions | N/O Ratio | Reference |
| 5-Bromo-2-pyridone | Benzyl Bromide | Tween 20 in water, i-Pr2NEt | >5:1 | acs.org |
| 5-Bromo-2-pyridone | Primary Alkyl Halides | Tween 20 in water, i-Pr2NEt | >6:1 | acs.org |
| 5-Bromo-2-pyridone | Secondary Alkyl Halides | Tween 20 in water, i-Pr2NEt | >2.4:1 | acs.org |
| 4-Trifluoromethyl-2-pyridone | 2H-azirine | p-Toluenesulfonic acid | N-alkylation favored | acs.org |
| 4-Methyl-2-pyridone | 2H-azirine | p-Toluenesulfonic acid | N-alkylation favored | acs.org |
| 2-Pyridone | 2H-azirine | Triflic acid | O-alkylation favored | acs.org |
Convergent Synthesis of Complex Iodopyridinone Derivatives
Cross-Coupling Methodologies for Aryl-Halide Linkages (e.g., Suzuki-Miyaura, Sonogashira)
The iodo group in this compound and related iodopyridinones serves as an excellent handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com This reaction is widely used to create biaryl structures and conjugated systems. libretexts.org The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, including those present in unprotected nitrogen-rich heterocycles. nih.govnih.gov
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is instrumental in the synthesis of substituted alkynes. google.com While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org Catalyst systems and ligands can be tuned to control the regioselectivity of the coupling in di- or polyhalogenated substrates. rsc.org
The following table provides a general overview of these two key cross-coupling reactions.
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid, boronic ester) and Aryl/Vinyl Halide (or Triflate) | Pd catalyst (e.g., Pd(PPh3)4) and a base | Mild conditions, high functional group tolerance, formation of biaryls and conjugated systems. libretexts.orgnih.gov |
| Sonogashira | Terminal Alkyne and Aryl/Vinyl Halide | Pd catalyst and Cu(I) co-catalyst | Formation of substituted alkynes, can be performed under mild conditions with modern catalysts. wikipedia.orgorganic-chemistry.org |
Stereoselective Synthesis of Chiral Iodopyridinones
The synthesis of chiral iodopyridinones is an important area of research, as chirality is a key feature in many biologically active molecules. Stereoselective methods aim to control the three-dimensional arrangement of atoms during a chemical transformation.
While specific examples for the stereoselective synthesis of this compound are not prevalent in the provided search results, general strategies for creating chiral molecules containing iodo-aryl motifs can be considered. These include the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. nih.govrsc.orgcore.ac.uk For instance, chiral hypervalent iodine reagents have been developed and used in a variety of stereoselective transformations. nih.govrsc.org These reagents can be synthesized from chiral starting materials and can induce enantioselectivity in reactions such as the α-oxytosylation of ketones. nih.gov
The synthesis of chiral iodotriptycenes has been reported, and their potential as catalysts in stereoselective oxidative transformations has been investigated. cardiff.ac.uknih.gov Although the observed enantioselectivities were low in the specific examples studied, this line of research demonstrates the ongoing efforts to develop new chiral iodoarene catalysts. cardiff.ac.uknih.gov The synthesis of these chiral structures often involves reacting substituted anthracenes with iodoanthranilic acids. cardiff.ac.uk
Intrinsic Chemical Reactivity and Mechanistic Investigations of this compound
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups: the hydroxypyridone core and the iodine substituent. The hydroxypyridone moiety exists in tautomeric forms, which influences its reactivity. nih.govresearchgate.net The pyridone tautomer is generally the more stable form. nih.gov
The hydroxyl and amide-like functionalities allow for reactions such as O- and N-alkylation and acylation, as discussed in section 2.2.3. The iodine atom at the 4-position is a key site for functionalization, primarily through cross-coupling reactions as detailed in section 2.3.1.
Mechanistic investigations into the reactions of related systems provide insights into the probable behavior of this compound. For example, density functional theory (DFT) studies have been used to model the mechanism of the halogen-dance reaction, elucidating the energetics of the proposed intermediates and transition states. whiterose.ac.uk Similarly, mechanistic studies of the Suzuki-Miyaura and Sonogashira couplings have detailed the catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
The reactivity of hydroxypyridines with various electrophiles has been studied, revealing that the site of attack (N vs. O) depends on the specific isomer and the electrophile. researchgate.net For instance, 4-hydroxypyridine (B47283) tends to react at the nitrogen atom. researchgate.net Such studies provide a basis for predicting the reactivity of this compound in various chemical transformations.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring
The pyridinone ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic nature of the substituents and the reaction conditions.
Electrophilic Substitution: The electron-rich nature of the pyridinone ring, enhanced by the hydroxyl group, generally directs electrophiles to specific positions. While the iodine atom is deactivating, its influence can be overcome by strong electrophiles. Nitration of pyridones, for instance, has been studied kinetically, revealing that the reactions typically occur on the free-base species. rsc.org For substituted pyridones, the position of substitution is dictated by the directing effects of the existing groups. libretexts.orgyoutube.com In the context of electrophilic aromatic substitution, the catalyst plays a crucial role in generating a strong electrophile that can attack the aromatic ring. libretexts.orgyoutube.com The stability of the resulting carbocation intermediate determines the preferred position of attack, with electron-donating groups stabilizing the intermediate and directing the substitution to ortho and para positions. libretexts.org
Hypervalent iodine reagents have also been utilized to guide electrophilic substitution, demonstrating para-selective substitution on aryl iodonium (B1229267) compounds. beilstein-journals.org This suggests that the iodine atom in this compound could potentially direct incoming electrophiles.
Nucleophilic Substitution: The iodine atom at the 4-position of the pyridinone ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). The outcome of such reactions is often dependent on the nature of the nucleophile. Studies on related polychlorinated pyridines have shown that "hard" nucleophiles (like alkoxides and amines) and "soft" nucleophiles (like thiolates) can exhibit different regioselectivities. orgchemres.org For instance, in the reaction of 2,3,5,6-tetrachloro-4-iodopyridine, S-centered nucleophiles were found to substitute the iodine at the para position, while O- and N-centered nucleophiles substituted a chlorine at the ortho position. orgchemres.org This principle can be extrapolated to predict the reactivity of this compound with various nucleophiles.
Kinetic studies of nucleophilic substitution on related systems, such as the pyridinolysis of phenacyl bromides, have shown biphasic Brønsted plots, indicating a change in the rate-determining step with varying nucleophile basicity. nih.gov This highlights the complexity of nucleophilic substitution pathways involving pyridyl systems.
| Reaction Type | Reagents and Conditions | Observed/Expected Products | Key Findings |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitrated pyridinone derivatives | Reaction occurs on the free-base; regioselectivity depends on substituents. rsc.org |
| Electrophilic Substitution (Guided) | Hypervalent iodine reagents | Para-substituted products | Iodine can direct incoming electrophiles. beilstein-journals.org |
| Nucleophilic Substitution (S-nucleophiles) | Thiolates | 4-Thio-substituted pyridinones | Substitution at the iodine-bearing carbon. orgchemres.org |
| Nucleophilic Substitution (O/N-nucleophiles) | Alkoxides, Amines | Potential for substitution at other positions or on the nitrogen. orgchemres.orgclockss.org | Regioselectivity depends on the "hardness" of the nucleophile. orgchemres.org |
Cycloaddition and Rearrangement Reactions of Pyridinone Scaffolds
Pyridinone scaffolds are valuable participants in cycloaddition and rearrangement reactions, leading to the formation of complex polycyclic structures.
Cycloaddition Reactions: The diene-like character of the pyridinone ring allows it to undergo Diels-Alder [4+2] cycloaddition reactions. rsc.orgacs.orgacsgcipr.org These reactions can be either normal or inverse electron demand, depending on the substituents on the pyridinone and the dienophile. acsgcipr.org The formation of bicyclic adducts can be followed by retro-Diels-Alder reactions, leading to the extrusion of a small molecule and the formation of a substituted pyridine. rsc.org For example, thiazoline (B8809763) fused 2-pyridones have been shown to undergo tandem ring-opening/intramolecular [2+2] cycloaddition reactions to form cyclobutane-fused derivatives. acs.org The use of 1-azadienes in [4+2] cycloadditions is another powerful strategy for synthesizing substituted pyridines. rsc.org
Rearrangement Reactions: Pyridinone derivatives can also undergo various rearrangement reactions. For instance, the Blaise reaction intermediate, formed from the reaction of nitriles with ethyl bromoacetate, can undergo a rearrangement and intramolecular ring-closing to yield 2-pyridinone structures. nih.govfrontiersin.org
| Reaction Type | Reactants | Product Type | Key Features |
| Diels-Alder [4+2] Cycloaddition | Pyridinone, Dienophile | Bicyclic lactams, Substituted pyridines | Can be normal or inverse electron demand; may involve subsequent retro-cycloaddition. rsc.orgacs.orgacsgcipr.org |
| [2+2] Cycloaddition | Thiazoline fused 2-pyridones, Propargyl bromide | Cyclobutane fused thiazolino-2-pyridones | Involves in situ generation of an allene. acs.org |
| Blaise Reaction/Rearrangement | Nitriles, Ethyl bromoacetate | 2-Pyridinone derivatives | Proceeds via a vinyl zinc bromide intermediate. nih.govfrontiersin.org |
C-H Activation and Functionalization Studies
The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom-economical approach to creating molecular complexity. youtube.com In the context of pyridinones, C-H activation can be directed by the inherent electronic properties of the ring or by the use of directing groups. mdpi.com
Transition metal-catalyzed C-H functionalization is a prominent strategy. youtube.com The mechanism often involves the coordination of the metal to the heterocycle, followed by C-H bond cleavage to form an organometallic intermediate. mdpi.comyoutube.com The regioselectivity of these reactions is a key challenge. In quinolines, for example, C-H functionalization is often observed at the C2 or C8 positions due to the directing effect of the nitrogen atom. mdpi.com For this compound, the hydroxyl group and the ring nitrogen could potentially act as directing groups, guiding the metal catalyst to specific C-H bonds.
The mechanisms of C-H activation can be diverse, including oxidative addition, concerted metalation-deprotonation (CMD), and electrophilic aromatic substitution. mdpi.comyoutube.com The choice of metal catalyst and ligands is crucial in determining the reaction pathway and outcome.
| C-H Functionalization Approach | Catalyst/Reagents | Potential Functionalization Sites | Mechanistic Considerations |
| Transition Metal-Catalyzed | Pd, Rh, Ir complexes | C3, C5 positions | Can proceed via oxidative addition, CMD, or electrophilic substitution. mdpi.comyoutube.com |
| Directing Group-Assisted | Hydroxyl or pyridinone nitrogen as directing group | Specific C-H bonds proximal to the directing group | Coordination of the metal to the directing group is the initial step. mdpi.com |
Kinetic and Thermodynamic Studies on Reaction Pathways
Understanding the kinetics and thermodynamics of reactions involving pyridinones is essential for optimizing reaction conditions and predicting product distributions.
Theoretical and computational studies have been employed to investigate the tautomerization between 2-hydroxypyridine (B17775) and 2-pyridone. nih.gov These studies provide insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. The small energy difference between the tautomers highlights the sensitivity of the equilibrium to the theoretical method used. nih.gov
Kinetic studies on the nitration of pyridones have elucidated the reaction mechanism, showing that the reaction proceeds through the free-base species. rsc.org Similarly, kinetic investigations of nucleophilic substitution reactions have provided evidence for changes in the rate-determining step depending on the nucleophile's basicity. nih.gov
Computational studies on the reaction pathways of related cyclic ketones, such as cyclopentanone, have explored the thermodynamics and kinetics of various elementary reactions, including intra-H migration, elimination, and ring-opening reactions. mit.edumit.edu These types of studies, if applied to this compound, could provide valuable information for predicting its reactivity and designing new synthetic transformations.
| Study Type | System Studied | Key Findings | Relevance to this compound |
| Theoretical (Tautomerization) | 2-Hydroxypyridine/2-Pyridone | Small energy difference between tautomers; preference depends on the computational method. nih.gov | Provides insight into the tautomeric equilibrium of the title compound. |
| Kinetic (Nitration) | Pyridones | Reaction occurs on the free-base species. rsc.org | Informs the mechanism of electrophilic substitution. |
| Kinetic (Nucleophilic Substitution) | Pyridinium systems | Rate-determining step can change with nucleophile basicity. nih.gov | Helps in understanding the reactivity towards nucleophiles. |
| Computational (Reaction Pathways) | Cyclopentanone oxidation | Provides thermodynamic and kinetic data for various reaction types. mit.edumit.edu | A similar approach could predict the reactivity of this compound. |
Comprehensive Spectroscopic Characterization Techniques
A multi-faceted approach utilizing various spectroscopic methods is essential for the unambiguous structural determination and analysis of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Tautomeric Analysis
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the pyridinone ring. The presence of a broad singlet in the downfield region (typically δ 10-12 ppm) would be indicative of the N-H proton, supporting the pyridin-2(1H)-one tautomer. The hydroxyl proton signal might also be observed, though its chemical shift can be highly dependent on the solvent and concentration. For a related compound, 6-hydroxy-1,2-dihydropyridin-2-one, the N-H proton appears at δ = 11.47 ppm. nih.gov
¹³C NMR spectroscopy would be used to identify all carbon atoms in the molecule, including the carbonyl carbon (typically δ 160-180 ppm) and the carbon atom bearing the iodine, which would show a characteristic chemical shift.
Furthermore, NMR is a powerful tool for studying tautomerism. This compound can exist in several tautomeric forms. By analyzing the NMR spectra in various solvents and at different temperatures, the predominant tautomer in solution can be identified. For instance, the presence of a distinct N-H proton signal and a carbonyl carbon signal strongly suggests that the 2-pyridone tautomer is favored in solution, a common feature for many hydroxypyridinones. nih.gov
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N-H |
| ~7.0-7.5 | d | 1H | H-5 |
| ~6.5-7.0 | d | 1H | H-3 |
| ~5.5-6.0 | s | 1H | OH |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (C-2) |
| ~150 | C-O (C-6) |
| ~140 | C-5 |
| ~110 | C-3 |
| ~90 | C-I (C-4) |
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a molecule. High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be used to determine the exact mass of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₅H₄INO₂.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which provide valuable structural information. The fragmentation pattern would likely involve the loss of iodine, carbon monoxide, and other small neutral molecules, helping to piece together the connectivity of the atoms.
Expected Fragmentation Pattern in Mass Spectrometry
| m/z | Possible Fragment |
| 236.9338 | [M+H]⁺ |
| 109.0293 | [M+H - I]⁺ |
| 81.0344 | [M+H - I - CO]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. A strong absorption band around 1650 cm⁻¹ would be indicative of the C=O stretching vibration of the pyridinone ring. Other bands in the fingerprint region (below 1500 cm⁻¹) would correspond to C-C, C-N, and C-I stretching and bending vibrations. For comparison, in 6-hydroxy-1,2-dihydropyridin-2-one, a medium intensity band at 1596 cm⁻¹ is observed. nih.gov
Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The C-I bond, for instance, may show a more prominent signal in the Raman spectrum. The differences in the IR and Raman spectra can also be used to infer information about the molecular symmetry. americanpharmaceuticalreview.comaps.org
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 3200-3400 | O-H and N-H stretch | IR |
| ~1650 | C=O stretch | IR |
| 1500-1600 | C=C and C=N stretch | IR, Raman |
| 500-600 | C-I stretch | Raman |
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.
Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. The solid-state structure would also definitively confirm the predominant tautomeric form in the crystalline state. For many pyridinones, the keto tautomer is observed in the solid state. nih.govnih.gov
Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 |
| b (Å) | ~12.0 |
| c (Å) | ~8.0 |
| β (°) | ~105 |
| Z | 4 |
Theoretical and Computational Chemistry Approaches to Pyridinone Systems
Computational chemistry provides a powerful toolkit to complement experimental data and to predict the electronic properties and reactivity of molecules.
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are widely used to model the properties of pyridinone systems. rsc.orgnih.govgazi.edu.trresearchgate.net
For this compound, DFT calculations could be used to:
Optimize the molecular geometry: This allows for the prediction of bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Calculate vibrational frequencies: The calculated IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes.
Predict NMR chemical shifts: Theoretical calculations of NMR parameters can assist in the interpretation of experimental spectra. nih.gov
Analyze the electronic structure: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The distribution of electron density and the electrostatic potential can be mapped to identify regions susceptible to electrophilic or nucleophilic attack.
Investigate tautomeric stability: The relative energies of the different tautomers can be calculated to predict their relative populations, complementing experimental NMR studies.
These computational approaches provide a deeper understanding of the intrinsic properties of this compound, guiding further experimental work and aiding in the design of new molecules with desired properties. Quantum chemical calculations have proven to be a valuable tool in predicting reaction pathways and understanding reaction mechanisms in synthetic chemistry. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Currently, there are no published studies that have employed molecular dynamics (MD) simulations to investigate the conformational landscape and intermolecular interactions of this compound. Such simulations would be invaluable for understanding how the molecule behaves in a condensed phase, for instance, in solution or in a crystal lattice. Key insights that could be gained from MD simulations would include:
The preferred tautomeric form (e.g., the pyridin-2(1H)-one versus the pyridine-2,6-diol form) in different environments.
The dynamics of the hydroxyl and N-H protons.
The nature and strength of intermolecular hydrogen bonding and potential halogen bonding involving the iodine atom.
Without dedicated computational studies on this specific molecule, any discussion on its dynamic behavior remains purely speculative.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The prediction of spectroscopic parameters, such as NMR chemical shifts (¹H, ¹³C), infrared vibrational frequencies, and UV-Vis absorption maxima, through quantum chemical calculations is a powerful tool for structural elucidation. However, for these predictions to be validated and meaningful, they must be compared with experimental data.
As of now, the experimental spectroscopic data for this compound are not available in the public domain. Consequently, while it is theoretically possible to perform computational predictions, the absence of experimental spectra for comparison would render the results unverified. A hypothetical computational study would involve:
Optimization of the molecular geometry using methods like Density Functional Theory (DFT).
Calculation of NMR shielding constants, IR frequencies, and electronic transitions.
A data table of predicted versus experimental values cannot be generated without the latter.
Computational Modeling of Reaction Mechanisms and Transition States
The computational modeling of reaction mechanisms provides deep insights into the reactivity of a molecule, allowing for the determination of reaction pathways, activation energies, and the structures of transition states. Potential reactions of interest for this compound could include:
N-alkylation or O-alkylation reactions.
Electrophilic or nucleophilic aromatic substitution.
Cross-coupling reactions utilizing the carbon-iodine bond.
However, no studies have been published that detail the computational modeling of any reaction mechanisms involving this specific compound. Such research would be essential for understanding its synthetic utility and potential metabolic pathways.
Applications and Emerging Research Horizons of 6 Hydroxy 4 Iodopyridin 2 1h One Derivatives
Innovations in Chemical Biology and Molecular Recognition
The pyridinone moiety is a privileged structure in medicinal chemistry, capable of mimicking peptide bonds and participating in various non-covalent interactions. mdpi.comnih.gov The introduction of an iodine atom at the 4-position of the 6-hydroxypyridin-2(1H)-one scaffold offers an additional vector for chemical modification or for engaging in specific interactions such as halogen bonding, further expanding its utility in chemical biology.
Pyridinone scaffolds are recognized as effective peptide bond isosteres, capable of mimicking the geometry and hydrogen-bonding patterns of amide bonds within peptides. nih.gov This has led to their exploration in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacokinetic properties. The 2-pyridinone core, in particular, has been utilized as a stable replacement for the amide functionality in various drug discovery programs. nih.gov
A doctoral thesis has described a synthetic strategy toward a β-strand mimetic based on a 2-fluoro-4-iodopyridine (B1312466) scaffold. acs.org This approach involved a Grignard exchange reaction at the 4-position, where the iodine is located, followed by a nucleophilic aromatic substitution (SNAr) at the 2-position. acs.org This methodology highlights the potential of the iodo-substituted pyridinone core as a template for constructing peptidomimetics. The iodine atom serves as a versatile handle for introducing side-chain functionalities, mimicking the diversity of amino acid residues.
The general strategy for utilizing a substituted pyridine (B92270) scaffold for peptidomimetic design is outlined below:
| Step | Description | Key Feature of Iodo-Pyridinone |
| 1 | Scaffold Selection | The pyridinone ring acts as the peptide backbone mimic. |
| 2 | Functionalization at C4 | The iodine atom allows for the introduction of various R-groups via cross-coupling reactions, mimicking amino acid side chains. |
| 3 | Functionalization at other positions | The nitrogen and other positions on the ring can be further modified to fine-tune the molecule's properties. |
While research directly on 6-hydroxy-4-iodopyridin-2(1H)-one as a peptidomimetic is still emerging, the existing work on related iodo-pyridine scaffolds strongly suggests its potential in this area. acs.org The hydroxy group at the 6-position can also influence the electronic properties and hydrogen-bonding capabilities of the scaffold.
Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. mdpi.comsygnaturediscovery.com These fragment hits can then be optimized into more potent lead compounds. mdpi.comsygnaturediscovery.com The pyridinone core is an attractive scaffold for FBDD due to its favorable physicochemical properties and its ability to engage in various binding interactions. mdpi.com
The low molecular weight and synthetic tractability of derivatives of this compound make them suitable candidates for fragment libraries. The iodine atom is particularly advantageous in this context, as it can be used as a vector for fragment growing or linking. X-ray crystallography, a key technique in FBDD, can be used to identify the binding mode of an iodo-pyridinone fragment, with the iodine atom's position guiding the subsequent optimization strategy. sygnaturediscovery.com Furthermore, the iodine atom can form halogen bonds with protein residues, providing an additional specific interaction to enhance binding affinity.
A typical FBDD campaign utilizing a pyridinone fragment might involve the following steps:
| Stage | Techniques | Role of the Pyridinone Fragment |
| Hit Identification | NMR, SPR, X-ray crystallography | The pyridinone core provides a stable anchor, while the iodine can be used for initial vector design. |
| Hit-to-Lead Optimization | Structure-based design, synthetic chemistry | The iodine atom can be replaced with larger groups ("fragment growing") or used as a linking point to combine with other fragments. |
While specific examples of using this compound in FBDD are not yet widely reported, the principles of FBDD and the known chemistry of pyridinones and organic iodides strongly support its potential in this innovative area of drug discovery. mdpi.comsygnaturediscovery.com
The expansion of the genetic alphabet through the creation of unnatural base pairs (UBPs) is a major goal in synthetic biology. These UBPs must be selectively recognized by DNA polymerases and not mispair with natural bases. The 2-oxo(1H)pyridine (y) moiety has been successfully used as a component of UBPs. Current time information in Bangalore, IN. For instance, an unnatural base pair between 2-amino-6-(2-thienyl)purine (s) and 2-oxo(1H)pyridine (y) has demonstrated high selectivity in transcription and translation. Current time information in Bangalore, IN.
The pairing selectivity of these UBPs is influenced by both hydrogen bonding and shape complementarity. Current time information in Bangalore, IN. The introduction of substituents on the pyridinone ring can modulate these properties. While the direct use of this compound in a UBP has not been detailed, the iodine atom at the 4-position could play a significant role. Its size and polarizability could be exploited to fine-tune the shape of the unnatural base, potentially enhancing pairing fidelity. The 6-hydroxy group could also participate in additional hydrogen bonding interactions.
The properties of a well-studied unnatural base pair are summarized below:
| Unnatural Base Pair | Key Features | Selectivity Mechanism |
| s-y | 2-amino-6-(2-thienyl)purine (s) and 2-oxo(1H)pyridine (y) | Shape complementarity and hydrogen bonding. The bulky thienyl group on 's' contributes to selective pairing. Current time information in Bangalore, IN. |
The development of modified nucleic acids with enhanced properties, such as increased stability and binding affinity, is crucial for therapeutic applications like antisense and siRNA technologies. nih.gov The incorporation of modified nucleosides is a key strategy in this field. nih.gov Although not directly reported, the derivatization of this compound into a nucleoside analogue could offer a novel modification for nucleic acids. The iodo-pyridinone moiety could introduce unique structural and electronic properties to the nucleic acid duplex.
Advancements in Materials Science and Supramolecular Chemistry
The ability of pyridinone derivatives to participate in directional non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable building blocks for the construction of supramolecular assemblies and functional organic materials. The iodine atom in this compound introduces the possibility of halogen bonding, a strong and directional non-covalent interaction, further enriching its potential in materials science.
Pyridinone derivatives have been explored as components of functional organic materials. For instance, pyridine-containing molecules have been investigated for their applications in optoelectronics. The introduction of specific functional groups onto the pyridine or pyridinone ring can tune the electronic and photophysical properties of the resulting materials.
While direct applications of this compound in this area are not extensively documented, the presence of the iodo-substituent offers intriguing possibilities. Halogenated organic compounds are known to influence the performance of organic electronic devices. The heavy iodine atom could potentially enhance intersystem crossing and promote phosphorescence, which is a desirable property for materials used in organic light-emitting diodes (OLEDs).
The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of non-covalent interactions. youtube.com The pyridinone moiety is known to form robust hydrogen-bonded dimers through its N-H and C=O groups. acs.org This predictable self-assembly motif makes pyridinones attractive building blocks for crystal engineering and supramolecular chemistry.
The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. nih.gov Halogen bonding is a highly directional interaction that can be used to control the architecture of supramolecular assemblies. nih.gov Studies on cocrystals of pyridones with perfluorinated halocarbons have shown that the pyridone dimer synthon can be preserved while also participating in halogen bonding through its carbonyl oxygen atoms. acs.org
The interplay between hydrogen bonding (from the pyridinone and hydroxy groups) and halogen bonding (from the iodine atom) in derivatives of this compound could lead to the formation of complex and functional supramolecular architectures, such as 1D chains, 2D layers, or 3D networks. These organized structures could find applications in areas such as porous materials, sensors, and nonlinear optics.
The types of non-covalent interactions that can be exploited in the self-assembly of this compound derivatives are summarized below:
| Interaction Type | Participating Groups | Potential Impact on Self-Assembly |
| Hydrogen Bonding | Pyridinone N-H and C=O, 6-hydroxy group | Formation of robust dimers and extended networks. |
| Halogen Bonding | 4-iodo group | Directional control over crystal packing and formation of specific intermolecular contacts. nih.gov |
| π-π Stacking | Pyridinone ring | Contribution to the overall stability of the supramolecular assembly. |
The investigation into the supramolecular chemistry of this compound and its derivatives is a promising research avenue that could unlock new functional materials with tailored properties.
Catalysis and Method Development in Organic Synthesis
The structural features of pyridinone derivatives make them highly effective in modern catalytic systems, serving as both ligands for metal centers and as catalysts in their own right.
Pyridinone derivatives, particularly the deprotonated pyridonate form, are recognized as a versatile ligand platform in transition metal catalysis. rsc.orgnih.gov Their stereoelectronic properties, which combine the characteristics of amides and enamines, allow for effective coordination with a variety of metals. The N- and O-atoms of the pyridonate anion can delocalize the negative charge, enabling robust binding and stabilization of metal centers. rsc.org This has led to the development of powerful 3d-transition metal complexes for various catalytic transformations. rsc.orgnih.gov
A notable application is in palladium-catalyzed C-H activation reactions. Researchers have designed bidentate ligands that incorporate both a pyridone and a pyridine motif. nih.gov This design leverages the pyridone part as an internal base to facilitate C-H bond cleavage through a concerted metalation-deprotonation (CMD) mechanism, while the pyridine part can assist in other steps of the catalytic cycle, such as oxidant activation. nih.gov A palladium complex with a tautomeric pyridine/pyridone ligand has been shown to efficiently catalyze the C-H hydroxylation of heteroaryl carboxylic acids using molecular oxygen as the oxidant, a traditionally challenging transformation. nih.gov
The adaptability of the pyridinone scaffold allows for fine-tuning of the ligand's steric and electronic properties by introducing substituents at various positions on the ring, further expanding their catalytic applications.
Table 1: Pyridinone Derivatives in Transition Metal Catalysis
| Catalyst System | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Palladium complex with bidentate pyridine/pyridone ligand | C-H Hydroxylation | Efficiently catalyzes hydroxylation of heteroaryl acids with O2 as the oxidant, leveraging ligand tautomerization. | nih.gov |
| 3d-Transition metal complexes with pyridonate ligands | Various (e.g., hydrogenation) | The stereoelectronic features of pyridonates make them a versatile ligand platform for powerful catalytic transformations. | rsc.orgnih.gov |
The utility of pyridinone derivatives extends beyond their role as ligands into the realm of organocatalysis, where the molecule itself, rather than a metal complex, drives the reaction. Pyridine N-oxides, which are structurally related to pyridinones, are effective Lewis basic organocatalysts. researchgate.net They can activate Lewis acidic species, such as silicon compounds, to facilitate enantioselective reactions like the ring-opening of meso-epoxides. researchgate.net The amino acid L-proline, which shares some structural similarities with cyclic nitrogen compounds, is a well-known organocatalyst that can be used for the one-pot synthesis of 2-(1H)-pyridinone derivatives, highlighting the synergy between organocatalysis and pyridinone synthesis. frontiersin.orgnih.gov Furthermore, chiral 4-pyrrolidinopyridine (B150190) (PPY) derivatives and their corresponding N-oxides have been developed as orthogonal acyl-transfer catalysts for the divergent synthesis of atropisomeric pyridones, demonstrating precise control over C- vs. O-acylation. acs.org
In template-directed synthesis, molecules are used to guide the assembly of new structures. The hydrogen bonding capabilities of the pyridinone core make it an excellent candidate for such processes. While complex biological systems like oligodeoxycytidylate templates effectively direct the synthesis of oligoguanylates nih.gov, simpler pyridine-based molecules have been used as artificial templates. For instance, tripyridine and hexapyridine templates can direct the self-assembly of up to 18 precursor molecules to form complex porphyrin nanorings in a single step through dynamic imine chemistry. rsc.org This demonstrates the potential of pyridinone scaffolds to act as templates for constructing intricate molecular architectures.
Future Directions and Interdisciplinary Research Opportunities
The unique properties of the this compound scaffold position it at the intersection of chemistry, biology, and materials science, opening up numerous avenues for future research.
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govrsc.orgresearchgate.netresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide backbones, making it a valuable component in fragment-based drug design and as a kinase hinge-binding motif. frontiersin.orgnih.gov This has led to the development of pyridinone derivatives as potent and selective inhibitors for a variety of protein kinases, which are key targets in cancer therapy. frontiersin.orgnih.gov
Future research is focused on developing pyridinone-based agents that go beyond traditional small molecule inhibitors. For example, pyridinone-containing molecules are being designed as dual-target or multi-target drugs to address complex diseases and overcome drug resistance. nih.govnih.gov One such strategy involves creating hybrids that combine a pyridinone core with other pharmacophores, such as coumarin, to target both metal ions and enzymes like monoamine oxidase B for the potential treatment of Alzheimer's disease. nih.gov Additionally, pyridinone derivatives have been identified as potent adenosine (B11128) A2A receptor (A2AR) antagonists, a promising approach for cancer immunotherapy that works by enhancing the anti-tumor activity of T cells. nih.gov
Table 2: Pyridinone Derivatives in Targeted Therapies
| Derivative Class | Therapeutic Target | Potential Application | Reference(s) |
|---|---|---|---|
| Pyridinone-Quinazoline Hybrids | Protein Tyrosine Kinases (PTK) | Anticancer | frontiersin.org |
| Pyridopyrimidinones | c-Jun N-terminal Kinase (JNK) | Neurodegenerative Diseases, Inflammation | nih.gov |
| Pyridinone-based Antagonists | Adenosine A2A Receptor (A2AR) | Cancer Immunotherapy | nih.gov |
| Pyridinone-Quinolinones | Isocitrate Dehydrogenase 1 (IDH1) R132H mutant | Cancer | nih.gov |
Derivatives of pyridinone are emerging as promising materials for optoelectronic applications due to their intriguing photophysical properties. By attaching various donor and acceptor groups to the pyridinone core, researchers can tune the electronic structure and create molecules with desirable light absorption and emission characteristics. diva-portal.orgmdpi.com
Recent studies have shown that 2-pyridone derivatives with a donor-acceptor structure can function as hot-exciton thermally activated delayed fluorescence (TADF) emitters for highly efficient sky-blue and white organic light-emitting diodes (OLEDs). diva-portal.org Pyrene-functionalized pyridine derivatives have also been developed as hole-transporting materials (HTMs) for OLEDs. acs.org Furthermore, certain azo pyridone derivatives exhibit high thermal stability and specific transmittance properties, making them suitable as yellow colorants for color filters in image sensors. mdpi.com Other research has focused on 3-hydroxy-4-pyridinone derivatives designed with fluorescent benzothiazole (B30560) groups, which can be used as fluorescent trackers to interact with amyloid-beta protein fibrils, relevant to Alzheimer's disease research. nih.gov The investigation into cyanopyridine derivatives has also revealed their potential as blue-emitting fluorescent probes. researchgate.net
Table 3: Photophysical Properties of Selected Pyridine/Pyridinone Derivatives
| Compound Class | Application | Key Photophysical Property | Reference(s) |
|---|---|---|---|
| Donor-Acceptor 2-Pyridone Derivatives | OLED Emitters | Thermally Activated Delayed Fluorescence (TADF) | diva-portal.org |
| Azo Pyridone Derivatives | Color Filters | High Thermal Stability; Transmittance >97% at 530 nm | mdpi.com |
| Pyrene-Pyridine Systems | OLED Hole-Transporting Materials | Good Hole-Transporting Capabilities | acs.org |
| 3-Hydroxy-4-pyridinone-Benzothiazole | Fluorescent Probes | Interaction with Amyloid-beta Fibrils | nih.gov |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of enzymes and whole-cell systems for producing and modifying pyridine-containing compounds is a rapidly advancing field. nih.gov While many synthetic routes to pyridinones exist organic-chemistry.org, biocatalytic methods promise greater sustainability and stereochemical control.
Researchers are employing synthetic biology and metabolic engineering to create microorganisms capable of producing pyridine derivatives from renewable feedstocks like lignin. acsgcipr.org For instance, recombinant microbial whole cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org Chemo-enzymatic cascades are also proving highly effective. A one-pot system combining an amine oxidase with an ene imine reductase has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines, which are precursors to important pharmaceuticals. whiterose.ac.ukresearchgate.net Furthermore, engineered pyridoxal-5'-phosphate (PLP)-dependent aldolase (B8822740) enzymes have been shown to catalyze aldol-type reactions with (2-azaaryl)methanamines, producing chiral 1,2-amino alcohols with high stereoselectivity. acs.org These approaches demonstrate the immense potential for developing biocatalysts to synthesize and derivatize complex pyridinone scaffolds with high precision and efficiency.
Q & A
Q. What are the common synthetic routes for 6-Hydroxy-4-iodopyridin-2(1H)-one, and what reaction conditions optimize yield?
The synthesis of pyridin-2(1H)-one derivatives often employs acid-catalyzed cyclization or halogenation. For example, refluxing precursors in hydrochloric acid (1 N HCl) under controlled conditions (72 hours) can yield hydroxy-substituted pyridinones with high purity (e.g., 99% yield for 4-hydroxy-6-methylpyridin-2(1H)-one) . Halogenation steps may require iodine sources under inert atmospheres. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of iodinating agents.
Q. How can researchers purify and characterize this compound?
Purification typically involves recrystallization from methanol-diethyl ether (1:1 v/v) to obtain crystalline solids . Characterization requires multi-spectral analysis:
- IR spectroscopy identifies hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1650 cm⁻¹) stretches.
- NMR (¹H, ¹³C, ¹⁹F) resolves substituent effects; methyl groups appear at δ 2.1–2.5 ppm in ¹H NMR, while iodine’s electron-withdrawing effect deshields adjacent carbons .
- Mass spectrometry confirms molecular ion peaks and fragmentation patterns.
Q. What safety protocols are critical when handling iodinated pyridinones?
Avoid exposure to moisture and air to prevent decomposition. Use inert gas (N₂/Ar) for moisture-sensitive steps, and store compounds in amber vials at 2–8°C . Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation.
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR shifts vs. X-ray structures) be resolved for iodinated pyridinones?
Discrepancies between solution-state NMR and solid-state X-ray data arise from crystal packing effects or dynamic processes. For example, X-ray diffraction of 4-hydroxy-6-methylpyridin-2(1H)-one confirmed planar geometry (mean C–C bond length: 0.002 Å), while NMR may show tautomerism in solution . Use variable-temperature NMR to probe tautomeric equilibria, and compare with DFT-calculated spectra for validation.
Q. What experimental designs are robust for evaluating the biological activity of this compound?
- In vitro assays : Screen antimicrobial activity via broth microdilution (MIC determination) .
- In vivo models : Use Sprague–Dawley rats for acute toxicity (OECD 423) and CD-1 mice for analgesic studies (hot-plate test at 55°C) .
- Data analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate ED₅₀ values and assess statistical significance (p < 0.05 via ANOVA).
Q. What challenges arise in crystallizing iodinated pyridinones, and how are they addressed?
Iodine’s large atomic radius disrupts crystal packing, leading to low-symmetry structures. To overcome this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
